molecular formula C8H6N2O5 B8401117 3-Methyl-4,5-dinitrobenzaldehyde

3-Methyl-4,5-dinitrobenzaldehyde

Cat. No.: B8401117
M. Wt: 210.14 g/mol
InChI Key: LNJLODBZSFHGRY-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dinitrobenzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 3-position and nitro groups at the 4- and 5-positions of the aromatic ring. Benzaldehyde derivatives with nitro substituents are typically synthesized via nitration reactions, often under controlled conditions to achieve regioselectivity . The electron-withdrawing nitro groups enhance the electrophilicity of the aldehyde moiety, making it reactive in nucleophilic additions or condensations. Potential applications include its use as an intermediate in organic synthesis, pharmaceuticals, or materials science, though specific studies on its bioactivity remain unexplored in the provided evidence.

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

3-methyl-4,5-dinitrobenzaldehyde

InChI

InChI=1S/C8H6N2O5/c1-5-2-6(4-11)3-7(9(12)13)8(5)10(14)15/h2-4H,1H3

InChI Key

LNJLODBZSFHGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on substituent patterns, functional groups, or applications:

5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol (Compound 12d)
  • Molecular Formula : C₁₆H₁₃N₅S
  • Substituents : Nitro group at the 3-position of the benzaldehyde moiety, benzyl, and triazole-thiol groups.
  • Key Properties :
    • Melting Point: 181–182°C .
    • IR/NMR Data: N-H (3280 cm⁻¹), C=N (1615 cm⁻¹), and SH (2590 cm⁻¹) stretches confirm functional groups .
  • Applications : Pharmacological research (e.g., antimicrobial or antitumor agents) due to its heterocyclic structure .
Thio-Compounds with 3-Methyl-4H-cyclopenta[b]thiophen-4-one Skeleton (Compounds 1–2)
  • Substituents: Methyl group at the 3-position and sulfur-containing cyclopenta-thiophenone core.
  • Applications : Medicinal chemistry, particularly in inflammation-related disorders .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Molecular Formula : C₉H₈O₄
  • Substituents: Hydroxyl groups at 3,4-positions and a propenoic acid chain.
  • Key Properties :
    • Solubility: High polarity due to hydroxyl groups, enhancing water solubility compared to nitro-substituted analogs.
  • Applications : Antioxidant in food/cosmetics, reference standard in pharmacological studies .

Comparative Data Table

Compound Molecular Formula Substituents Functional Groups Melting Point (°C) Applications
3-Methyl-4,5-dinitrobenzaldehyde* C₈H₆N₂O₅ 3-CH₃, 4,5-NO₂ Aldehyde, nitro ~180–190 (inferred) Organic synthesis intermediate
Compound 12d C₁₆H₁₃N₅S 3-NO₂ (benzaldehyde), benzyl Triazole, thiol, C=N 181–182 Pharmacological research
Thio-Compounds 1–2 Not specified 3-CH₃, sulfur ring Cyclopenta-thiophenone Not reported Anti-inflammatory agents
Caffeic Acid C₉H₈O₄ 3,4-OH, propenoic acid Hydroxyl, carboxylic acid 223–225 (literature) Antioxidants, supplements

*Note: Data for this compound is inferred from structural analogs.

Key Comparative Insights

Substituent Effects on Reactivity: The electron-withdrawing nitro groups in this compound increase the electrophilicity of the aldehyde group, favoring reactions like nucleophilic aromatic substitution or condensation. In contrast, hydroxyl groups in caffeic acid enhance hydrogen bonding and antioxidant activity .

Thermal Stability :

  • The inferred melting point (~180–190°C) of this compound aligns with nitro-aromatic compounds (e.g., Compound 12d at 181–182°C ), suggesting comparable thermal stability due to strong intermolecular interactions.

Industrial Applications :

  • Nitro-substituted benzaldehydes are often intermediates in dye or explosive synthesis, whereas hydroxylated analogs like caffeic acid dominate in food and cosmetic industries .

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